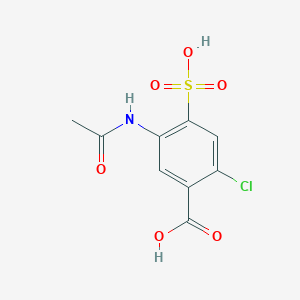![molecular formula C28H33FN2O7 B13794327 4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of nitrooxy, fluorophenyl, and indole groups, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzoylbutyric acid with appropriate reagents to introduce the nitrooxy and indole groups . The reaction conditions often include the use of organic solvents such as DMSO or methanol, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of solid-supported reagents and catalysts can enhance the efficiency and reduce the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized under specific conditions to form nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like phenoxide . The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted fluorophenyl compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
科学的研究の応用
4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate has several scientific research applications:
作用機序
The mechanism of action of 4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets and pathways. The compound’s nitrooxy group can release nitric oxide, which plays a role in various physiological processes. The fluorophenyl and indole groups can interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
4-Fluoronitrobenzene: Shares the fluorophenyl and nitro groups but lacks the indole and hydroxyheptenoate moieties.
5-(4-Fluorophenyl)-3-pyridinecarboxylic acid: Contains a fluorophenyl group but differs in the overall structure and functional groups.
3-(4-Fluorophenyl)-1H-pyrazole derivatives: Similar in having a fluorophenyl group but with different core structures and properties.
Uniqueness
4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate is unique due to its combination of nitrooxy, fluorophenyl, and indole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C28H33FN2O7 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C28H33FN2O7/c1-19(2)30-25-8-4-3-7-24(25)28(20-9-11-21(29)12-10-20)26(30)14-13-22(32)17-23(33)18-27(34)37-15-5-6-16-38-31(35)36/h3-4,7-14,19,22-23,32-33H,5-6,15-18H2,1-2H3/b14-13+ |
InChIキー |
PJEILNFTBHVFJY-BUHFOSPRSA-N |
異性体SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C3=CC=C(C=C3)F |
正規SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


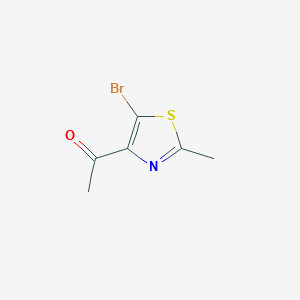
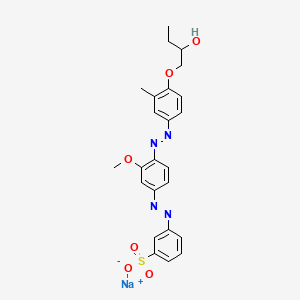
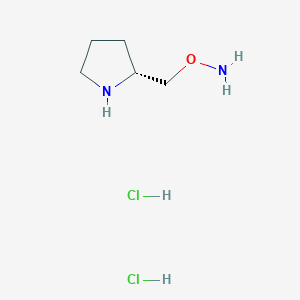
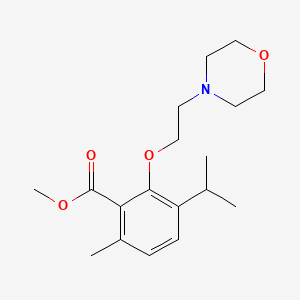
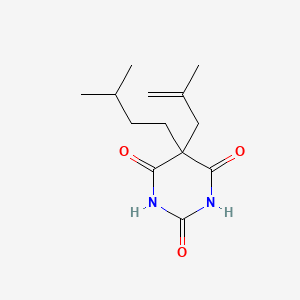
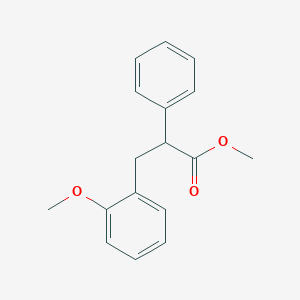
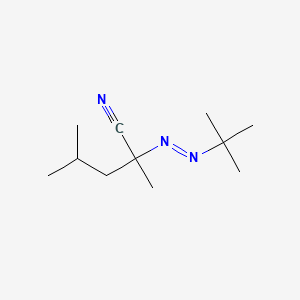

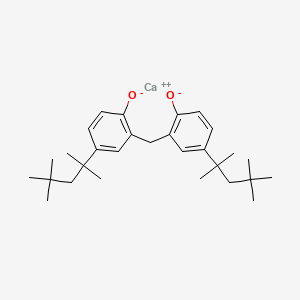
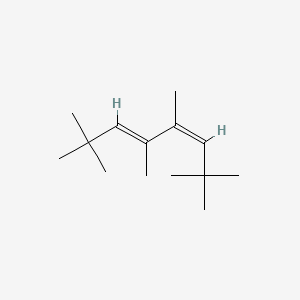
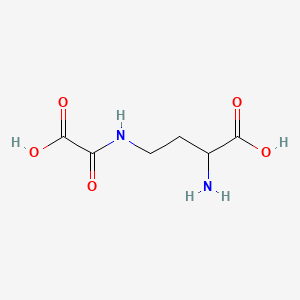
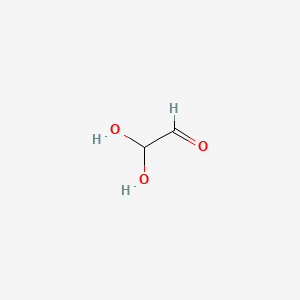
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
